molecular formula C19H22BrNO4S2 B565253 Tiotropium-d3 Bromide CAS No. 1127226-56-5

Tiotropium-d3 Bromide

Cat. No.: B565253
CAS No.: 1127226-56-5
M. Wt: 475.43
InChI Key: DQHNAVOVODVIMG-NIIDSAIPSA-M
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Description

Tiotropium-d3 Bromide is a deuterium-labeled derivative of Tiotropium Bromide, a long-acting muscarinic acetylcholine receptor antagonist. It is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Tiotropium Bromide. The compound is characterized by the substitution of three hydrogen atoms with deuterium, which helps in tracing and quantifying the drug during the development process .

Mechanism of Action

Target of Action

Tiotropium-d3 Bromide, also known as Tiotropium, primarily targets the M3 muscarinic receptors located in the airways . These receptors play a crucial role in the contraction and relaxation of smooth muscles in the airways, thereby controlling the airflow in and out of the lungs .

Mode of Action

Tiotropium acts as a muscarinic acetylcholine receptor (mAChR) antagonist . It blocks the binding of the acetylcholine ligand to the M3 muscarinic receptors, preventing the subsequent opening of the ligand-gated ion channel . This action inhibits the contraction of the smooth muscles in the airways, leading to bronchodilation .

Biochemical Pathways

By acting on the M3 muscarinic receptors, Tiotropium affects the muscarinic acetylcholine signaling pathway . The antagonistic action of Tiotropium prevents the activation of this pathway by acetylcholine, reducing bronchoconstriction and mucus secretion . This leads to an increase in airflow and a decrease in symptoms associated with conditions like chronic obstructive pulmonary disease (COPD) .

Pharmacokinetics

Tiotropium, its non-deuterated form, is known to be administered via inhalation . This route of administration allows for direct delivery of the drug to the lungs, enhancing its bioavailability and therapeutic effect .

Result of Action

The antagonistic action of Tiotropium on the M3 muscarinic receptors leads to smooth muscle relaxation and bronchodilation . This results in significant improvements in lung function, health-related quality of life, and exercise endurance, and reductions in dyspnea, lung hyperinflation, exacerbations, and use of rescue medication .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the effectiveness of inhaled drugs like Tiotropium can be influenced by factors such as the patient’s inhalation technique, the design of the inhaler device, and the particle size of the inhaled drug .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tiotropium-d3 Bromide involves the deuteration of Tiotropium Bromide. This process typically includes the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the efficient incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve high yields and purity. The production is carried out in specialized facilities equipped with reactors and purification systems to handle the deuterated compounds .

Chemical Reactions Analysis

Types of Reactions: Tiotropium-d3 Bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Tiotropium-d3 Bromide is extensively used in scientific research, including:

    Chemistry: It serves as a tracer in studying the pharmacokinetics and metabolic pathways of Tiotropium Bromide.

    Biology: The compound is used in biological assays to understand the interaction of Tiotropium Bromide with biological targets.

    Medicine: Research on this compound helps in developing new therapeutic strategies for respiratory diseases like chronic obstructive pulmonary disease (COPD).

    Industry: It is used in the pharmaceutical industry for quality control and validation of analytical methods

Comparison with Similar Compounds

Uniqueness: Tiotropium-d3 Bromide is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms allows for precise tracing and quantification, making it a valuable tool in drug development and research .

Biological Activity

Tiotropium-d3 bromide is a labeled form of tiotropium bromide, a long-acting muscarinic antagonist (LAMA) primarily used in the management of chronic obstructive pulmonary disease (COPD) and asthma. This compound has garnered attention due to its pharmacological properties, efficacy in clinical settings, and potential anti-inflammatory effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic effects, and relevant research findings.

Tiotropium exerts its effects by selectively blocking muscarinic receptors in the airways, specifically M1 and M3 subtypes, which are coupled with Gq proteins responsible for bronchoconstriction. The slow dissociation from these receptors allows for prolonged bronchodilation lasting over 24 hours, making it suitable for once-daily dosing . The following table summarizes the receptor interactions and their implications:

Receptor Type Coupling Protein Dissociation Rate Clinical Implication
M1GqSlowBronchodilation
M2Gi/oFastModulation of acetylcholine release
M3GqSlowBronchodilation

Therapeutic Efficacy

Clinical studies have demonstrated that tiotropium significantly improves lung function in COPD patients compared to placebo and other bronchodilators. Notably, a study comparing tiotropium to salmeterol found that tiotropium improved forced expiratory volume in one second (FEV1) by 167 mL versus 130 mL for salmeterol after three months . Additionally, tiotropium reduced acute exacerbations and improved health-related quality of life as measured by the St. George's Respiratory Questionnaire (SGRQ) .

Anti-inflammatory Properties

Emerging evidence suggests that tiotropium also possesses anti-inflammatory properties. A study conducted on mice exposed to cigarette smoke indicated that tiotropium inhibited pulmonary neutrophilic inflammation with an IC50 value of 0.058 mg/mL, demonstrating a maximum inhibition of 60% at higher concentrations . The compound also reduced the release of pro-inflammatory mediators such as interleukin-6 and tumor necrosis factor-alpha (TNF-α), indicating its potential role in modulating inflammatory responses associated with COPD .

Case Studies

Several case studies have highlighted the clinical impact of tiotropium:

  • Improved Quality of Life : A longitudinal study involving COPD patients showed that those treated with tiotropium experienced significant improvements in daily functioning and reduced symptoms compared to those receiving standard care .
  • Reduced Hospitalizations : In a cohort study, patients on tiotropium had fewer hospital admissions due to exacerbations of COPD compared to those treated with other bronchodilators .
  • Long-term Safety Profile : Long-term follow-up studies indicated that tiotropium is generally well-tolerated with minimal systemic side effects, primarily dry mouth being reported .

Properties

IUPAC Name

[9-methyl-9-(trideuteriomethyl)-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22NO4S2.BrH/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H/q+1;/p-1/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHNAVOVODVIMG-NIIDSAIPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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